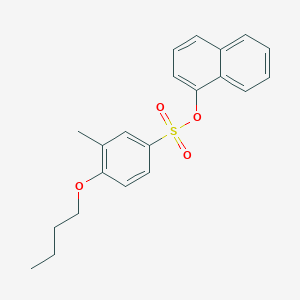

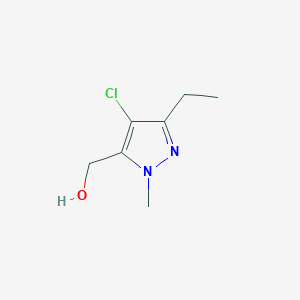

![molecular formula C9H8F4O B2801432 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol CAS No. 1073056-21-9](/img/structure/B2801432.png)

2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol, also known as FPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FPE is a colorless liquid that is soluble in water and other organic solvents. In

Applications De Recherche Scientifique

Structure-Activity Relationships

- Engelhardt (1984) explored the structure-activity relationships in amino-halogen substituted phenyl-aminoethanols, including compounds similar to 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol. This study highlighted the compound's potential as a broncholytic agent due to its beta 2-mimetic activity in the bronchial muscles and beta 1-blocking action in the heart (Engelhardt, 1984).

Biocatalytic Preparation

- Chen et al. (2019) described an efficient biocatalytic process for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol, using recombinant Escherichia coli cells. This process is particularly significant for pharmaceutical applications, offering high yield and product enantiomeric excess (Chen et al., 2019).

Interaction with Alcohols

- Maity et al. (2011) investigated the interaction of alcohols with 2-fluoro- and 4-fluorophenylacetylenes, providing insight into the hydrogen bonding behavior and structural motifs in such complexes (Maity et al., 2011).

Synthesis and Crystal Structure

- Liang (2009) focused on the synthesis and crystal structure of a compound related to this compound, contributing to the understanding of molecular structures and interactions in such compounds (Liang, 2009).

Photophysical and Photochemical Properties

- Aktaş et al. (2014) explored the synthesis and photochemical properties of zinc phthalocyanines bearing fluoro-functionalized substituents, demonstrating the applicability of such compounds in photophysical studies (Aktaş et al., 2014).

Metal-Mediated Functionalization

- Marzi et al. (2002) investigated the functionalization of fluorobenzyl alcohols and 2-(fluorophenyl)ethanols by metalation and subsequent carboxylation, highlighting the versatility of such compounds in chemical synthesis (Marzi et al., 2002).

Chiral Recognition Mechanisms

- Zhou et al. (2003) studied the chiral recognition mechanisms of a compound similar to this compound, providing insights into the formation of diastereomeric complexes and their applications in stereoselective synthesis (Zhou et al., 2003).

Propriétés

IUPAC Name |

2-fluoro-1-[4-(trifluoromethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8,14H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWNOROGPPYREN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CF)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2801350.png)

![2-(Methoxycarbonyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2801351.png)

![5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-amine](/img/structure/B2801352.png)

![Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2801353.png)

![N-(4-methoxyphenyl)-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2801362.png)

![N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![3-[(5-Methyl-2-pyridinyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B2801370.png)

![N-(2,4-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2801371.png)